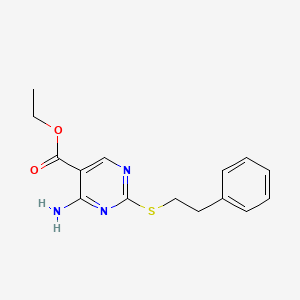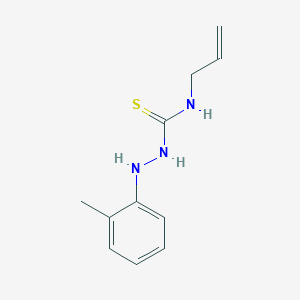![molecular formula C17H21N3O2 B7638745 3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7638745.png)
3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 352.47 g/mol.
Mécanisme D'action
The mechanism of action of 3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide is not fully understood. However, it has been suggested that this compound exerts its antitumor effects by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It may also inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cancer development and progression, including the tumor suppressor gene p53. This compound also affects the activity of enzymes involved in the regulation of cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. Another direction is to optimize its chemical structure to enhance its potency and reduce its toxicity. Additionally, this compound may be studied for its potential use in combination therapy with other anticancer agents to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of 3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide involves the reaction of 3-methylphenol, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and purification.
Applications De Recherche Scientifique
3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-3-2-4-15(11-13)22-10-7-17(21)19-14-5-6-16-18-8-9-20(16)12-14/h2-4,8-9,11,14H,5-7,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBWWQQNLSFCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2CCC3=NC=CN3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7638665.png)

![7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B7638680.png)
![[2-[[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7638682.png)
![3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole](/img/structure/B7638689.png)

![4-[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethyl]morpholine](/img/structure/B7638700.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B7638702.png)
![2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638708.png)
![[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate](/img/structure/B7638714.png)
![N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide](/img/structure/B7638724.png)
![1-piperidin-1-yl-3-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B7638750.png)
![3-(5-chlorothiophen-2-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7638765.png)
![1-[4-Fluoro-3-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B7638772.png)